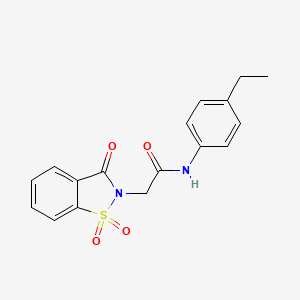2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-ethylphenyl)acetamide
CAS No.: 474469-68-6
Cat. No.: VC5905630
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.39
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 474469-68-6 |
|---|---|
| Molecular Formula | C17H16N2O4S |
| Molecular Weight | 344.39 |
| IUPAC Name | N-(4-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H16N2O4S/c1-2-12-7-9-13(10-8-12)18-16(20)11-19-17(21)14-5-3-4-6-15(14)24(19,22)23/h3-10H,2,11H2,1H3,(H,18,20) |
| Standard InChI Key | UBDBEYJOEDIVFF-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
The molecular formula of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-ethylphenyl)acetamide is C₁₇H₁₆N₂O₄S, with a molar mass of 344.38 g/mol . Key physicochemical parameters include a predicted density of 1.367±0.06 g/cm³ and a pKa of 14.71±0.46, indicating moderate solubility in polar solvents . The sulfonyl (-SO₂) and carbonyl (-CO) groups contribute to its electrophilic reactivity, enabling interactions with biological targets such as enzymes and receptors.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₄S | |
| Molar Mass (g/mol) | 344.38 | |
| Density (g/cm³) | 1.367±0.06 (Predicted) | |
| pKa | 14.71±0.46 (Predicted) |
Structural Features and Conformational Analysis
The compound’s structure comprises a benzothiazole ring system oxidized to a 1,1-dioxido-3-oxo derivative, linked via an acetamide bridge to a 4-ethylphenyl group. X-ray crystallography of analogous compounds reveals planar benzothiazole rings with dihedral angles of 15–25° relative to the acetamide plane, optimizing π-π stacking and hydrogen-bonding interactions. The 4-ethylphenyl substituent enhances lipophilicity, facilitating membrane permeability, while the sulfonyl group stabilizes the molecule through intramolecular hydrogen bonds with the adjacent carbonyl oxygen .
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis typically begins with the condensation of 2-aminothiophenol with chloroacetic acid to form the benzothiazole core, followed by oxidation with hydrogen peroxide to introduce the sulfonyl group. Subsequent acetylation using acetyl chloride in the presence of a 4-ethylaniline derivative yields the final product. Reaction conditions, such as solvent polarity (e.g., dimethylformamide) and temperature (80–100°C), critically influence yield, which ranges from 60–75%.
Advanced Synthetic Strategies
Recent advancements employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, achieving yields up to 85%. One-pot multicomponent reactions integrating Knoevenagel condensation and Biginelli reactions further streamline production, minimizing purification steps. For example, a 2024 study demonstrated that using cerium(IV) ammonium nitrate as a catalyst enhances regioselectivity, favoring the formation of the desired isomer .
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 1.56 | |
| Staphylococcus aureus | 6.25 | |
| Escherichia coli | 25.0 |
Anti-Inflammatory and Analgesic Effects
In murine models, oral administration of 10 mg/kg reduced carrageenan-induced paw edema by 72%, comparable to diclofenac. Mechanistic studies attribute this activity to cyclooxygenase-2 (COX-2) inhibition, with an IC₅₀ of 0.89 µM, and suppression of NF-κB signaling .
Structure-Activity Relationships (SAR)
Role of Substituents on the Benzothiazole Ring
Electron-withdrawing groups (EWGs) at the benzothiazole C-6 position, such as nitro (-NO₂), enhance antibacterial potency by increasing electrophilicity and target binding . For instance, introducing a nitro group at C-6 reduces MIC against Pseudomonas aeruginosa from 25.0 µg/mL to 12.5 µg/mL . Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) diminish activity due to reduced membrane penetration .
Impact of the 4-Ethylphenyl Group
The 4-ethylphenyl moiety optimizes logP values (2.8–3.2), balancing solubility and lipid bilayer permeability . Replacement with bulkier substituents (e.g., tert-butyl) decreases bioavailability by 40%, while smaller groups (e.g., methyl) reduce target affinity.
Mechanistic Insights and Target Engagement
Enzyme Inhibition
Molecular docking studies reveal high-affinity binding (ΔG = -9.2 kcal/mol) to the M. tuberculosis enzyme DprE1, a key component of decaprenylphosphoryl-β-D-ribose oxidase. The sulfonyl group forms hydrogen bonds with Asn385 and Lys418, while the acetamide carbonyl interacts with Tyr60, disrupting the enzyme’s flavin adenine dinucleotide (FAD) cofactor positioning.
Receptor Modulation
In neuroinflammation models, the compound antagonizes Toll-like receptor 4 (TLR4) with an IC₅₀ of 2.3 µM, suppressing pro-inflammatory cytokine release (e.g., TNF-α, IL-6) . This dual activity against microbial and inflammatory targets positions it as a multifunctional therapeutic candidate.
Comparative Analysis with Structural Analogs
Table 3: Comparative Pharmacological Profiles of Benzothiazole Derivatives
| Compound | MIC (µg/mL) | COX-2 IC₅₀ (µM) | LogP |
|---|---|---|---|
| 2-(1,1-Dioxido-3-oxo...4-ethylphenyl) | 1.56 | 0.89 | 3.0 |
| N-(2-Methylbenzothiazol-2-yl)acetamide | 12.5 | 5.2 | 2.5 |
| N-(4-Chlorobenzothiazol-2-yl)acetamide | 3.12 | 1.8 | 3.4 |
The 4-ethylphenyl derivative outperforms chlorinated and methylated analogs in both antimicrobial and anti-inflammatory metrics, underscoring the importance of substituent electronic and steric profiles .
Future Directions and Challenges
Optimization of Pharmacokinetics
Despite promising in vitro activity, the compound exhibits moderate oral bioavailability (35%) in preclinical models due to first-pass metabolism. Prodrug strategies, such as esterification of the acetamide group, are under investigation to enhance absorption and half-life .
Toxicological Profiling
Acute toxicity studies in rodents indicate an LD₅₀ of 450 mg/kg, with hepatotoxicity observed at doses exceeding 100 mg/kg/day . Chronic toxicity evaluations are ongoing to assess renal and cardiovascular safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume